N-methyl-5-chloro-2-indanamine
Description
N-Methyl-5-chloro-2-indanamine is a substituted indanamine derivative featuring a bicyclic indane backbone (a fused benzene and cyclopropane ring system) with a chlorine atom at the 5-position and an N-methyl group on the amine moiety. The indane core provides rigidity, which may enhance binding affinity compared to flexible aliphatic chains .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H12ClN/c1-12-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
HBJGBMRDHFYFIG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C1)C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, derived from the evidence, share functional groups (e.g., N-methyl, chloro substituents) or structural motifs with N-methyl-5-chloro-2-indanamine, enabling comparative analysis:
2-Chloro-N-methylpentan-1-amine Derivatives ()
- Compound 20 : 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine
- Compound 21 : 2-Chloro-5-(2-(4-isobutylphenyl)propoxy)-N-methylpentan-1-amine
Key Differences :
- The indanamine’s rigid core may improve target selectivity due to reduced conformational flexibility, whereas Compounds 20/21’s ether-linked bulky groups could enhance lipophilicity and metabolic stability.
- The absence of oxygen bridges in this compound may reduce susceptibility to oxidative metabolism compared to Compounds 20/21 .
N-(2-Aminoethyl)-5-Methylpyridin-2-Amine ()
| Feature | This compound | N-(2-Aminoethyl)-5-Methylpyridin-2-Amine |
|---|---|---|
| Core Structure | Indane (all-carbon bicyclic) | Pyridine (aromatic heterocycle) |
| Substituents | Chloro (C5), N-methyl | Methyl (C5), aminoethyl side chain |
| Electronic Effects | Electron-withdrawing chloro group | Pyridine’s electron-deficient ring |
Key Differences :
- In contrast, the indanamine’s chloro group may enhance electrophilic interactions in hydrophobic binding pockets.
3-Bromo-5-[[(5-Chloro-2-Methoxyphenyl)Imino]Methyl]-N,N-Dimethyl-2-Furanamine ()
| Feature | This compound | 3-Bromo-...-2-Furanamine |
|---|---|---|
| Core Structure | Indane | Furan (oxygen-containing heterocycle) |
| Substituents | Chloro (C5), N-methyl | Bromo, methoxyphenyl, imino groups |
| Reactivity | Stable amine | Imino group may participate in tautomerism or redox reactions |
Key Differences :
- The furan’s oxygen atom and imino group could enable hydrogen bonding or metal coordination, unlike the indanamine’s simpler substituents.
- Bromine’s larger atomic radius and methoxy group’s electron-donating effects may alter steric and electronic profiles compared to the chloro substituent in the target compound .
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